molecular formula C16H20BrNO2 B12589548 N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine CAS No. 435284-61-0

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine

Cat. No.: B12589548
CAS No.: 435284-61-0
M. Wt: 338.24 g/mol
InChI Key: GSJWGCDVVCKFOY-UHFFFAOYSA-N
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Description

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine is a brominated naphthyl ether derivative with a propanamine backbone modified by a methoxy group at the 3-position. Its structure features a 1-bromo-2-naphthyloxy moiety linked via an ethylamine chain to a 3-methoxypropyl group. This compound is listed as a discontinued product by CymitQuimica (hydrochloride salt form) and is hypothesized to serve as a synthetic intermediate in pharmaceuticals or agrochemicals due to its aromatic and polar substituents .

Properties

CAS No.

435284-61-0

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C16H20BrNO2/c1-19-11-4-9-18-10-12-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3

InChI Key

GSJWGCDVVCKFOY-UHFFFAOYSA-N

Canonical SMILES

COCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine typically involves the reaction of 1-bromo-2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-bromo-2-naphthol is replaced by the amine group of 2-chloroethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted naphthyl derivatives[][5].

Scientific Research Applications

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether linkage and amine group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Aromatic Moieties

  • N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine (CAS 434309-60-1): Replaces the naphthyl group with a bromo-methylphenyl ring, reducing molecular weight (309.20 g/mol vs. ~369.24 g/mol) and lipophilicity .
  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : Incorporates a thiophene ring and naphthyloxy group, enabling π-π stacking and dipole interactions absent in the brominated target compound .

Backbone and Functional Group Modifications

  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine : Features a dimethylamine and thienyl group, increasing polarity and altering metabolic stability compared to the target compound’s primary amine and methoxy groups .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (~369.24 g/mol) compared to phenyl-substituted analogs (e.g., 309.20 g/mol in CAS 434309-60-1) suggests reduced solubility but increased membrane permeability due to the naphthyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application
N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine C₁₆H₁₉BrNO₃ 369.24 1-Bromo-2-naphthyloxy, 3-methoxy Drug intermediate, CNS agent
N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine C₁₃H₁₉BrNO₂ 309.20 2-Bromo-4-methylphenoxy Pharmaceutical intermediate
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₈H₂₀N₂OS 312.43 1-Naphthyloxy, 2-thienyl, dimethyl Duloxetine intermediate
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₁₈NOS 296.40 Naphthalen-1-yloxy, thiophen-3-yl Serotonin-norepinephrine modulator

Biological Activity

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine, often referred to as compound 435284-61-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BrNO2, with a molecular weight of approximately 338.243 g/mol. The compound is characterized by the presence of a bromonaphthyl group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H20BrNO2
Molecular Weight338.243 g/mol
AppearanceOff-white to slight yellow solid

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies have suggested that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Analgesic Effects : Preliminary investigations indicate potential analgesic properties, possibly through modulation of pain pathways in the central nervous system.
  • Neuroprotective Properties : The compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Signal Transduction Pathways : It may modulate intracellular signaling pathways involved in cellular survival and apoptosis.

Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of this compound in rodent models. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity.

Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of this compound. In a pain model using mice, administration resulted in a notable decrease in pain sensitivity compared to control groups, suggesting efficacy as an analgesic agent.

Study 3: Neuroprotection

A recent study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that pretreatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

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